molecular formula C11H10Cl2O2 B13490251 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13490251
M. Wt: 245.10 g/mol
InChI Key: QOZCLHICSIXISB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-en-1-one moiety with an ethoxy substituent

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base.

    Procedure: The 3,4-dichlorobenzaldehyde undergoes a Claisen-Schmidt condensation with ethyl acetoacetate in the presence of sodium ethoxide, leading to the formation of the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways: It may affect various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 3,4-dichlorophenylhydrazine hydrochloride and 1-(3,4-dichlorophenyl)piperazine share structural similarities.

    Uniqueness: The presence of the ethoxyprop-2-en-1-one moiety distinguishes it from other dichlorophenyl derivatives, potentially leading to different chemical reactivity and biological activity.

Biological Activity

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its mechanism of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12Cl2O\text{C}_12\text{H}_{12}\text{Cl}_2\text{O}

This structure features a dichlorophenyl group, which is significant for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown potential against several bacterial strains, particularly those resistant to conventional antibiotics.
  • Antitubercular Properties : Studies have demonstrated that derivatives of this compound can affect the metabolism of Mycobacterium tuberculosis, potentially serving as leads for new antitubercular agents .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in metabolic pathways. For instance, it has been noted to alter mitochondrial respiration in rat liver cells, which may contribute to its antitubercular effects .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound:

  • Antimicrobial Screening : A study assessed the compound's activity against various pathogens. The results indicated significant inhibition at concentrations ranging from 1 to 23 µM, with specific derivatives showing enhanced potency .
  • Toxicological Evaluation : Toxicity assessments revealed that while the compound exhibits potent biological activity, it also necessitates careful evaluation for potential side effects on mammalian cells.
  • Structure-Activity Relationship (SAR) : Research into SAR has identified key functional groups that enhance activity against target pathogens. The presence of the dichlorophenyl moiety was crucial for maintaining high levels of antimicrobial efficacy .

Data Table: Biological Activity Summary

Activity TypeObserved EffectConcentration (µM)Reference
AntimicrobialSignificant inhibition1 - 23
AntitubercularAltered mitochondrial respiration1.03 (IC50)
ToxicityVaried effects on mammalian cellsN/A

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)8-3-4-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-5+

InChI Key

QOZCLHICSIXISB-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCOC=CC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.